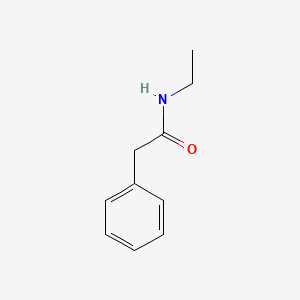

N-Ethylphenylacetamide

描述

Structure

3D Structure

属性

CAS 编号 |

5465-00-9 |

|---|---|

分子式 |

C10H13NO |

分子量 |

163.22 g/mol |

IUPAC 名称 |

N-ethyl-2-phenylacetamide |

InChI |

InChI=1S/C10H13NO/c1-2-11-10(12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |

InChI 键 |

QDHFDXDMKYJPSC-UHFFFAOYSA-N |

SMILES |

CCNC(=O)CC1=CC=CC=C1 |

规范 SMILES |

CCNC(=O)CC1=CC=CC=C1 |

其他CAS编号 |

5465-00-9 |

同义词 |

N-ethylphenyl acetamide N-ethylphenylacetamide |

产品来源 |

United States |

Synthetic Methodologies for N Ethylphenylacetamide and Its Analogues

Classical Synthetic Routes to N-Ethylphenylacetamide Scaffolds

The construction of the this compound core relies on established and versatile reactions in organic chemistry. These classical routes are prized for their reliability and the accessibility of their starting materials.

The central feature of this compound is the amide bond, and its formation is the key step in the synthesis. The most direct approach involves the coupling of a phenylacetic acid derivative with ethylamine (B1201723). nih.gov Several classical methods have been developed to facilitate this transformation efficiently.

One of the most common methods is the acylation of an amine with a carboxylic acid chloride, often under basic conditions in what is known as the Schotten-Baumann reaction. d-nb.info In this case, phenylacetyl chloride would be reacted with ethylamine. Another prevalent strategy involves activating the carboxylic acid with a coupling agent to form a highly reactive ester, which then reacts with the amine. d-nb.info A related approach involves reacting amines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. nih.gov While these methods are effective, they often generate stoichiometric amounts of waste products, which has led to the development of more atom-economical approaches. d-nb.info

More advanced, yet still classical, reagents for amide bond formation include n-propanephosphonic acid anhydride (B1165640) (T3P), which facilitates the coupling of various acids and amines with low risk of racemization. organic-chemistry.org

| Method | Carboxylic Acid Source | Amine Source | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Direct Condensation | Phenylacetic acid | Ethylamine | Formal reaction; often requires activation | nih.gov |

| Acyl Chloride (Schotten-Baumann) | Phenylacetyl chloride | Ethylamine | Aqueous base (e.g., NaOH) | d-nb.info |

| Chloroacetyl Chloride Acylation | Chloroacetyl chloride (followed by substitution) | Aniline/Amine | Glacial acetic acid, sodium acetate | nih.gov |

| T3P Coupling | Phenylacetic acid | Ethylamine | n-Propanephosphonic acid anhydride (T3P), pyridine (B92270) | organic-chemistry.org |

The synthesis of this compound analogues with various substituents on the phenyl or ethyl groups is typically achieved by using appropriately modified starting materials. This modular approach allows for the generation of a diverse library of compounds from a common synthetic pathway.

For instance, to introduce substituents on the phenyl ring, a substituted phenylacetic acid is used as the starting material. A patent for the preparation of related pharmaceutical intermediates describes the synthesis of N-(4-piperidinyl)-N-ethyl-phenylacetamides with phenyl rings bearing substituents such as halogens, C₁₋₄ alkyl groups, C₁₋₄ alkoxy groups, and cyano groups. google.com This is accomplished by reacting the N-ethylated piperidine (B6355638) amine with the corresponding substituted phenylacetyl chloride. google.com Similarly, modifications to the N-alkyl group are introduced by starting with a substituted amine.

| Substituted Precursor 1 (Acid Derivative) | Substituted Precursor 2 (Amine) | Resulting Analogue Structure | Reference |

|---|---|---|---|

| 4-Methanesulfonylphenylacetic acid | N-Ethyl-4-aminopiperidine derivative | N-(1-tert-Butoxycarbonyl-4-piperidinyl)-N-ethyl-4-methanesulfonylphenyl-acetamide | google.com |

| 2-Phenylacetic acid | 4-Ethylaniline | N-(4-ethylphenyl)phenylacetamide | nih.gov |

| 2-Bromo-1-(3-hydroxyphenyl)ethanone (acylating agent) | N-[4-[2-[[6-(benzylamino)hexyl]oxy]ethyl]phenyl]acetamide | N-[4-[2-[[6-[2-(3-Hydroxyphenyl)-2-oxoethylamino]hexyl]oxy]ethyl]phenyl]acetamide | prepchem.com |

Advanced Derivatization Strategies

Beyond the core structure, the this compound scaffold can serve as a platform for creating more complex molecules through advanced derivatization. These strategies include the construction of new ring systems and the precise control of chemical selectivity.

Heterocyclic rings are a prominent feature in many biologically active compounds. wikipedia.org Annulation, the process of building a new ring onto an existing structure, can be used to create novel this compound analogues. These reactions often start with a functionalized version of the core molecule.

For example, an N-(4-acetylphenyl)-2-chloroacetamide scaffold can be used as a precursor to synthesize various heterocyclic systems. researchgate.net The chlorine atom can be displaced by a nucleophile like 2-mercaptobenzothiazole, and the resulting product can undergo further condensation reactions to form pyrazoles or thiazolin-4-ones. researchgate.netresearchgate.net More advanced methods include metal-catalyzed annulations, such as the Rhodium(III)-catalyzed [3+3] annulation to form quinolin-4(1H)-one scaffolds or the Hauser-Kraus annulation to generate polycyclic aromatic compounds. rsc.orgnih.gov Electrochemical methods have also been developed for the chalcogenative annulation of alkenes to construct saturated N-heterocycles. rsc.org

| Reaction Type | Heterocycle Formed | General Approach | Reference |

|---|---|---|---|

| Condensation/Cyclization | Pyrazole | Reaction of a ketone-functionalized acetamide (B32628) with a hydrazine (B178648) derivative. | researchgate.netresearchgate.net |

| Rhodium(III)-Catalyzed [3+3] Annulation | Quinolin-4(1H)-one | Cyclization of N-nitrosoanilines with cyclopropenones. | nih.gov |

| N-Heterocyclic Carbene Catalysis | Oxygenated Polycyclic Aromatics | Catalytic Hauser–Kraus annulation. | rsc.org |

| Electrochemical Annulation | Saturated N-Heterocycles (e.g., Pyrrolidines) | Chalcogenative annulation of unactivated alkenes. | rsc.org |

| Gold-Catalyzed Cascade | Pyridine | Sequential reaction of propargylamines with ketones or aldehydes. | mdpi.com |

As the complexity of the target analogues increases, controlling the precise spatial arrangement of atoms becomes critical. Regioselectivity refers to the control of where a reaction occurs on a molecule, while stereoselectivity refers to the control over the 3D orientation of the newly formed bonds and stereocenters. msu.edu

Regioselectivity is crucial when multiple reactive sites are present. For instance, the synthesis of 1,3,5-substituted pyrazoles from N-monosubstituted hydrazones and nitroolefins proceeds with high regioselectivity. organic-chemistry.org Similarly, iron-catalyzed reactions of diarylhydrazones with vicinal diols also provide a regioselective route to substituted pyrazoles. organic-chemistry.org

Stereoselectivity is paramount when creating chiral molecules. An asymmetric synthesis aims to produce a single enantiomer or diastereomer. msu.edu This can be achieved using chiral catalysts, reagents, or starting materials. For example, the stereoselective synthesis of analogues of the natural product febrifugine (B1672321) was accomplished using an asymmetric Mannich reaction catalyzed by L-proline to establish a key stereocenter early in the sequence. researchgate.net Other powerful methods include the Julia-Kocienski olefination for the stereoselective formation of trans-alkenes and stereospecific ring contractions to produce highly substituted cyclobutanes. organic-chemistry.orgnih.gov

| Method | Selectivity Type | Key Transformation | Significance | Reference |

|---|---|---|---|---|

| Reaction of Hydrazones with Nitroolefins | Regioselective | Formation of 1,3,5-trisubstituted pyrazoles | Controls the position of substituents on the heterocyclic ring. | organic-chemistry.org |

| Asymmetric Mannich Reaction | Stereoselective | Formation of a chiral β-amino ketone | Creates a specific enantiomer using an organocatalyst. | researchgate.net |

| Julia-Kocienski Olefination | Stereoselective | Formation of a trans-1,2-disubstituted alkene | Controls the geometry of the newly formed double bond. | organic-chemistry.org |

| Iodonitrene-Mediated Ring Contraction | Stereospecific | Conversion of a chiral pyrrolidine (B122466) to a chiral cyclobutane | Transfers the stereochemistry of the starting material to the product. | nih.gov |

Green Chemistry Principles in this compound Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edu Applying these principles to the synthesis of this compound and its analogues can lead to more sustainable, efficient, and safer manufacturing processes. nih.gov

The 12 Principles of Green Chemistry provide a framework for this optimization. acs.org Key considerations include:

Atom Economy: This principle, developed by Barry Trost, aims to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional amide syntheses that use stoichiometric coupling agents often have poor atom economy because the coupling agent becomes a waste byproduct. d-nb.info Catalytic methods are inherently more atom-economical.

Safer Solvents and Auxiliaries: Many classical organic reactions use hazardous solvents. Green chemistry encourages replacing them with safer alternatives like water, supercritical fluids, or biodegradable solvents, or eliminating them entirely (solvent-free reactions). acs.orgnih.gov For example, some amide formations can be performed in water. organic-chemistry.org

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. mit.edu Alternative energy sources like microwave irradiation or mechanochemistry (ball-milling) can often reduce reaction times and energy consumption compared to conventional heating. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. mit.edu This includes the use of metal catalysts, organocatalysts, and enzymes (biocatalysis). Chemoenzymatic processes, for instance, can form amide bonds in water at room temperature, avoiding harsh conditions and the need for protecting groups. d-nb.infoacs.org

| Principle | Classical Approach (e.g., Stoichiometric Coupling) | Greener Alternative (e.g., Chemoenzymatic) | Reference |

|---|---|---|---|

| Atom Economy | Low; coupling agent is converted to waste. | High; catalyst is not consumed. | d-nb.infoacs.org |

| Solvents | Often uses volatile, hazardous organic solvents. | Can be performed in water or solvent-free. | d-nb.infonih.gov |

| Energy Use | May require heating or cooling for extended periods. | Often proceeds at ambient temperature. | d-nb.infomit.edu |

| Derivatives/Protecting Groups | May require protection/deprotection steps for functional groups. | High specificity of enzymes can eliminate the need for protecting groups. | acs.org |

Solvent-Free and Catalytic Approaches

The traditional synthesis of amides often involves the use of stoichiometric activating agents and hazardous solvents, leading to significant waste generation. Modern synthetic chemistry has increasingly shifted towards catalytic and solvent-free methods to address these environmental concerns.

One prominent approach is the direct amidation of carboxylic acids with amines. Research has demonstrated the efficacy of various catalysts in promoting this transformation for phenylacetic acid and its derivatives. For instance, the use of simple and inexpensive metal salts like nickel(II) chloride (NiCl₂) has been shown to be effective. A study on the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives using NiCl₂ as a catalyst in toluene (B28343) at 110°C for 20 hours resulted in moderate to excellent yields. unesp.br The electronic and steric effects of substituents on the phenyl ring of the acid were found to be crucial factors influencing the reaction yield. unesp.br

Boron-based catalysts have also emerged as powerful tools for direct amidation. rsc.orgucl.ac.uk Electron-deficient arylboronic acids, for example, can catalyze the condensation of carboxylic acids and amines under reflux conditions. rsc.org More recently, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) has been reported as an effective catalyst for the dehydrative amidation of a wide range of carboxylic acids and amines, including those with various functional groups. acs.org One study highlighted the use of a borate (B1201080) ester catalyst that was effective in the amidation of phenylacetic acid with 2-aminopyridine, a challenging substrate combination where simple boronic acid catalysts were inactive. rsc.org

Microwave-assisted organic synthesis (MAOS) represents another significant advancement, often enabling reactions to proceed faster, with higher yields, and under solvent-free conditions. researchgate.netorganic-chemistry.orgorganic-chemistry.org While specific data for the microwave-assisted solvent-free synthesis of this compound is not extensively detailed in the reviewed literature, the general principles are well-established for a variety of amides. researchgate.netorganic-chemistry.org These reactions typically involve irradiating a neat mixture of the carboxylic acid and amine, sometimes with a catalytic amount of an acid or a base. researchgate.netmdpi.com The rapid and efficient heating provided by microwaves can overcome the activation energy barrier for the direct condensation, eliminating the need for a solvent and reducing reaction times from hours to minutes. mdpi.com

The synthesis of analogues of this compound can also be achieved using these greener methods. For example, various N-substituted 2-phenylacetamides have been synthesized through the alkylation of the parent amide or by reacting phenylacetic acid with different amines under catalytic conditions. mdpi.comresearchgate.netcbijournal.com A chemoenzymatic approach has also been described for the synthesis of α-N-heterocyclic ethyl- and phenylacetamides, which are analogues of levetiracetam. unesp.br

Table 1: Catalytic Synthesis of N-Phenylacetamide Analogues

| Catalyst | Acid Substrate | Amine Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NiCl₂ (10 mol%) | Phenylacetic acid | Benzylamine | Toluene | 110 | 20 | 99.2 | unesp.br |

| NiCl₂ (10 mol%) | p-Methylphenylacetic acid | Benzylamine | Toluene | 110 | 20 | 95.3 | unesp.br |

| NiCl₂ (10 mol%) | p-Chlorophenylacetic acid | Benzylamine | Toluene | 110 | 20 | 85.1 | unesp.br |

| B(C₆F₅)₃·H₂O (5 mol%) | Phenylacetic acid | Benzylamine | Toluene | 110 | 18 | 92 | acs.org |

| Borate Ester (20 mol%) | Phenylacetic acid | 2-Aminopyridine | TAME | Reflux | 40 | 63 | rsc.org |

Note: This table is generated based on data from the provided text and is for illustrative purposes.

Atom Economy and Waste Minimization in Synthesis

The concept of atom economy, a cornerstone of green chemistry, seeks to maximize the incorporation of all materials used in a process into the final product. organic-chemistry.orgscirp.orgresearchgate.net It is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are found in the desired product. scirp.org

The direct catalytic amidation of phenylacetic acid with ethylamine to form this compound is an excellent example of a reaction with high atom economy. The only byproduct is water, which is benign. This is in stark contrast to traditional methods that might use a coupling reagent, such as a carbodiimide, or convert the carboxylic acid to an acid chloride. These methods generate significant amounts of byproducts that are not incorporated into the final product, leading to lower atom economy and increased waste. researchgate.net

For example, the synthesis of N,N-diethyl-2-phenylacetamide (an analogue of this compound) from phenylacetyl chloride and diethylamine (B46881) has a high yield but a lower atom economy due to the formation of hydrochloric acid, which needs to be neutralized, generating salt waste.

Waste minimization in the synthesis of this compound and its analogues extends beyond atom economy. researchgate.netpurkh.com It encompasses a holistic approach to the entire process, including:

Solvent Reduction and Recycling: The move towards solvent-free reactions, such as those assisted by microwaves or ball milling, is a primary strategy for waste minimization. purkh.comrsc.org When solvents are necessary, choosing greener alternatives and implementing recycling protocols can significantly reduce the environmental impact. purkh.com

Catalyst Recovery and Reuse: The use of heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture and reused is crucial for sustainable industrial processes. For instance, the NiCl₂ catalyst used in the amidation of phenylacetic acid derivatives was shown to be recyclable for up to three times without significant loss of activity. unesp.br

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can lead to higher yields and selectivities, thereby reducing the formation of byproducts and the need for extensive purification steps. purkh.com

By integrating these principles, the synthesis of this compound and its analogues can be made significantly more sustainable, aligning with the goals of modern green chemistry.

Structure Activity Relationship Sar Studies of N Ethylphenylacetamide Derivatives

Elucidation of Pharmacophore Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For N-Ethylphenylacetamide derivatives, the core structure consists of a phenyl ring connected to an acetamide (B32628) group, which is further substituted with an ethyl group on the nitrogen atom.

Key pharmacophoric features identified in related acetamide derivatives often include:

An aromatic ring capable of engaging in π-π stacking interactions. nih.gov

A hydrogen bond donor, typically the N-H group of the acetamide.

A hydrogen bond acceptor, the carbonyl oxygen of the acetamide. pharmacophorejournal.com

Hydrophobic regions, such as the ethyl group and the phenyl ring.

Computational modeling and 3D-QSAR studies on analogous compound series have highlighted the importance of these features. For instance, in a series of 2-(1H-benzimidazol-2-ylthio)-N-substituted-acetamides, the presence of an aromatic ring on the acetamide nitrogen was found to be important, with hydrophobic interactions playing a key role. nih.gov The replacement of a pyridine (B92270) ring with a benzene (B151609) ring in one study was suggested to enhance π-π stacking interactions due to the benzene ring being less electron-deactivated. nih.gov

Impact of Substituent Modifications on Biological Profiles

The nature and position of substituents on the phenyl ring of N-phenylacetamide derivatives play a critical role in modulating their biological activity. frontiersin.org Substituents can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Generally, substituents are classified as either activating or deactivating groups based on their effect on the electron density of the aromatic ring. solubilityofthings.com

Activating groups , such as hydroxyl (-OH), amino (-NH2), and alkyl groups (-CH3), donate electrons to the ring, making it more reactive. minia.edu.eglibretexts.org

Deactivating groups , like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3), withdraw electrons from the ring, reducing its reactivity. minia.edu.egnumberanalytics.com

In a study on theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives, it was observed that both electron-donating and electron-withdrawing groups on the aryl ring of the N-phenylacetamide moiety increased the inhibitory potential against serine protease compared to the unsubstituted phenyl ring. frontiersin.org This suggests that substitution itself, regardless of the electronic effect, can be beneficial for activity, possibly by providing additional interaction points or optimizing the molecule's conformation.

| Substituent on Phenyl Ring | Electronic Effect | Impact on Activity (Example: Serine Protease Inhibition) |

| Unsubstituted | Neutral | Baseline activity |

| -CH₃ (methyl) | Electron-donating | Increased activity frontiersin.org |

| -Cl (chloro) | Electron-withdrawing | Increased activity frontiersin.org |

| -NO₂ (nitro) | Strongly electron-withdrawing | Increased activity frontiersin.org |

This table is generated based on findings from related N-phenylacetamide derivatives and illustrates general principles of aromatic substitution effects.

The N-ethyl group in this compound is a key hydrophobic feature. Variations in the length and branching of the N-alkyl chain can significantly affect the lipophilicity and steric bulk of the molecule, which in turn influences its biological activity.

In studies of other N-substituted acetamides, replacing a substituted phenyl ring with a benzyl (B1604629) group (introducing a methylene (B1212753) bridge) was found to significantly enhance antidepressant activity. nih.gov This suggests that the flexibility and spacing provided by the linker between the nitrogen and the aromatic ring are critical. Further exploration of the length of this spacer was suggested for future studies. nih.gov

| N-Substituent Variation | Potential Impact |

| Chain Length (e.g., methyl vs. ethyl vs. propyl) | Alters lipophilicity and potential for hydrophobic interactions. |

| Branching (e.g., isopropyl vs. propyl) | Introduces steric hindrance, which can affect binding affinity and selectivity. |

| Introduction of a linker (e.g., benzyl vs. phenyl) | Increases conformational flexibility and can optimize the orientation of the aromatic ring. nih.gov |

This table outlines general principles of N-alkyl chain variations based on studies of related amide-containing compounds.

The linker's structure can influence:

Solubility and Permeability : The hydrophilicity or hydrophobicity of the linker can be tuned to improve pharmacokinetic properties. americanpharmaceuticalreview.com

Conformational Flexibility : A flexible linker allows the molecule to adopt various conformations, one of which may be optimal for binding to a biological target. nih.gov Conversely, a rigid linker can lock the molecule into a specific, bioactive conformation.

Intramolecular Interactions : Linkers can facilitate intramolecular hydrogen bonds or other non-covalent interactions that stabilize a folded, low-polarity conformation, which can enhance cell permeability. diva-portal.org

Studies on Proteolysis Targeting Chimeras (PROTACs), which utilize linkers to connect two different protein-binding molecules, have shown that the linker's composition is crucial for biological activity. diva-portal.org The ability of the linker to allow the molecule to fold and shield polar surface area was correlated with high cell permeability. diva-portal.org While this compound is a much simpler molecule, these principles regarding the impact of linker chemistry on conformation and properties are broadly applicable to its more complex derivatives.

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound effect on biological activity. Chiral centers in a molecule can lead to enantiomers or diastereomers, which, despite having the same chemical formula and connectivity, can exhibit significantly different pharmacological profiles.

In a study of 3-Br-Acivicin isomers, which are structurally distinct from this compound but share the principle of stereoisomerism, compounds with the natural (5S, αS) configuration were found to be significantly more active against Plasmodium falciparum than their corresponding enantiomers and diastereomers. nih.gov For instance, one enantiomer was approximately 10-fold less potent than its counterpart. nih.gov

If chiral centers were to be introduced into the this compound scaffold, for example, by substitution on the ethyl chain or the benzylic carbon of the phenylacetic acid moiety, it would be expected that the resulting stereoisomers would display different biological activities. This is because the spatial arrangement of substituents can dramatically alter how the molecule fits into a chiral binding site on a protein or other biological target.

| Stereochemical Feature | Potential Impact on Activity | Example Principle |

| Introduction of a chiral center | Enantiomers may exhibit different potencies and/or efficacies. | In many drugs, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to side effects. |

| Multiple chiral centers | Diastereomers will have different physicochemical properties and biological activities. | The relative configuration of multiple stereocenters dictates the overall shape of the molecule, influencing its interaction with a target. nih.gov |

This table illustrates the general principles of how stereochemistry can influence the biological activity of chemical compounds.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netsemanticscholar.org This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves placing the ligand into the binding site of a protein and calculating the binding affinity, often expressed as a binding energy score. semanticscholar.orgmdpi.com

For derivatives of N-phenylacetamide, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes. These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates identified their binding conformations within the active sites of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII. nih.gov Similarly, derivatives of 2-cyano-N-phenylacetamide have been docked against antimicrobial targets, including DNA Gyrase from E. coli and Sterol 14-demethylase from C. albicans, showing favorable binding energies that suggest inhibitory potential. benthamdirect.comresearchgate.net

The analysis of these interactions is often referred to as Protein-Ligand Interaction Profiling (PLIP). mdpi.comsemanticscholar.org This profiling details the specific types of non-covalent bonds formed, such as hydrogen bonds, halogen bonds, hydrophobic contacts, and π-stacking, which are crucial for molecular recognition. semanticscholar.orgrsc.org For instance, in studies of thiadiazole derivatives incorporating a phenylacetamide moiety, docking against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) highlighted the importance of hydrogen bonds with key amino acid residues like Asp1044 and Glu883 in the DFG motif region of the enzyme. rsc.org

| Derivative Class | Target Protein | Key Interactions/Findings |

| N-phenylacetamide-2-oxoindole sulfonamides | Carbonic Anhydrase (hCA) I, II, IX, XII | Prediction of binding conformations and affinities within the enzyme active sites. nih.gov |

| 2-Cyano-N-phenylacetamide derivatives | DNA Gyrase (E. coli), Sterol 14-demethylase (C. albicans) | Lower binding energies indicated potential antimicrobial effects through enzyme inhibition. benthamdirect.comresearchgate.net |

| Theobromine-phenylacetamide hybrids | VEGFR-2 | Hydrogen bonding with the di-para-substituted phenyl ring and formyl hydrazone moiety contributes to binding. rsc.org |

| Thiazolidine-2,4-dione-phenylacetamides | VEGFR-2 | Molecular docking was used to predict binding affinity and interactions with the target protein. scispace.com |

| Thiadiazole-phenylacetamide derivatives | VEGFR-2 | The amide group acts as a pharmacophore, forming hydrogen bonds in the DFG domain of the enzyme. rsc.orgnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jchemlett.commdpi.com QSAR models are mathematical equations that correlate physicochemical properties of molecules, known as descriptors, with their activities. mdpi.com These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. jchemlett.commdpi.com

For compounds structurally related to N-phenylacetamide, QSAR studies have been employed to guide the design of more potent molecules. For example, a 2D-QSAR study was conducted on a series of N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates to understand the structural requirements for inhibiting carbonic anhydrase isoforms. nih.gov Such models can help identify which structural features, such as specific substituents or electronic properties, are most influential for the observed biological effect.

The development of a QSAR model involves selecting relevant molecular descriptors, which can be constitutional, topological, geometrical, or electronic in nature. mdpi.com Statistical methods like multiple linear regression (MLR) are then used to build the model. jchemlett.com The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. researchgate.net While specific QSAR models for N-Ethylphenylacetamide itself are not prominent in the literature, the application of this methodology to structurally similar compound series demonstrates its utility in this chemical class. nih.govscispace.com

| Studied Compound Series | Target/Activity | QSAR Model Type | Key Findings |

| N-phenylacetamide-2-oxoindole sulfonamides | Carbonic Anhydrase Inhibition | 2D-QSAR | Correlated structural features with inhibitory activity against hCA isoforms. nih.gov |

| Flavonoids | Pancreatic Lipase Inhibition | 3D-QSAR (MLR) | Developed a predictive model with high correlation (R² = 0.9444) for inhibitory activity. mdpi.com |

| Pyrrolidine (B122466) derivatives | Gelatinase Inhibition | CoMFA, CoMSIA, Hologram QSAR | Used to estimate the pIC50 values of gelatinase inhibitors. scispace.com |

| General Antitarget Inhibitors | Ki and IC50 values | GUSAR software (QNA/MNA descriptors) | Compared the accuracy of qualitative and quantitative models, finding balanced accuracies up to 0.81 for SAR models. researchgate.net |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. wikipedia.orgebsco.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of how a ligand interacts with its protein target, revealing information about the stability of the complex, conformational changes, and the role of solvent molecules. wikipedia.orgnih.gov

In the context of N-phenylacetamide derivatives, MD simulations are often used to validate the results of molecular docking and to gain a deeper understanding of the binding mode. For instance, after docking 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives into the active site of monoamine oxidase A (MAO-A), MD simulations were performed to study the time-dependent interactions of the most active compound. nih.gov These simulations can confirm whether the key interactions predicted by docking are maintained over a period of time, thus assessing the stability of the ligand in the binding pocket. scispace.comnih.gov

A typical MD simulation can run for nanoseconds to microseconds, tracking the trajectory of each atom in the system. scispace.com The analysis of these trajectories can reveal important dynamic properties, such as the flexibility of certain parts of the protein upon ligand binding and the calculation of binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). mdpi.com

| System | Simulation Time | Key Findings |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide with MAO-A | Not specified | Used to understand the time-dependent interactions of the most active compound with the target. nih.gov |

| Thiazolidine-2,4-dione derivative with VEGFR-2 | Not specified | Conducted to examine the dynamic behavior and stability of the potent compound in complex with the target protein. scispace.com |

| Isoxazole derivative with bacterial proteins | 100 ns | Examined the dynamic behavior and stability of the highly potent compound in complex with target bacterial proteins. scispace.com |

| Flavonoids with Pancreatic Lipase | Not specified | Validated the stability of the novel natural compounds bound to the protein target. mdpi.com |

In Silico Prediction of Mechanistic Pathways

In silico methods are increasingly used to predict and elucidate the mechanistic pathways of chemical reactions and biological processes. bioisi.pt These computational approaches can model reaction intermediates, transition states, and potential metabolic transformations, providing hypotheses that can be tested experimentally.

For compounds like this compound, computational tools can predict potential metabolic pathways. This involves identifying sites on the molecule that are susceptible to enzymatic modification by drug-metabolizing enzymes, such as cytochrome P450s. While specific studies on this compound are limited, the general approach involves assessing the reactivity of different parts of the molecule.

Furthermore, computational chemistry can be used to investigate reaction mechanisms. For example, Density Functional Theory (DFT) calculations have been employed to explore the mechanistic pathway of [3+2] cycloaddition reactions involving tertiary amine N-oxides, which can be structurally related to intermediates in the synthesis or metabolism of complex amines. acs.org These studies calculate the energies of ground states and transition structures to propose a plausible reaction pathway. acs.org In the context of drug action, understanding the mechanism at a molecular level is crucial. Docking and QSAR studies contribute to this by identifying likely biological targets and the structural features responsible for activity, thereby offering clues to the compound's mechanism of action. rsc.orgnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. routledge.comrsc.org These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular properties. mdpi.combioisi.pt

For this compound and its analogs, quantum chemical calculations can elucidate key properties that govern their chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is common. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Other calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com This is useful for predicting how the molecule will interact with biological targets. mdpi.com Bond order calculations and atomic charge analysis can provide further insights into the bonding within the molecule. mdpi.comfrontiersin.org For instance, DFT studies on thiadiazole derivatives have been used to complement molecular docking and MD simulations, providing a more complete picture of the compound's pharmacological profile. nih.gov

| Calculation Type | Property Investigated | Relevance |

| Density Functional Theory (DFT) | Mechanistic pathway analysis | Examined the probable mechanistic pathway for the conversion of trimethylamine (B31210) N-oxide to a 1,3-dipole. acs.org |

| DFT | Electronic properties (HOMO, LUMO) | The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability. mdpi.com |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies nucleophilic and electrophilic sites, predicting non-covalent interaction patterns. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | Hyper-conjugative interactions | Quantifies intramolecular stabilization energies, contributing to overall molecular stability. frontiersin.org |

| DFT | Atomic Charges, Bond Order | Provides insight into the nature of chemical bonds and the distribution of electrons within the molecule. mdpi.comfrontiersin.org |

Biological Activities and Mechanistic Investigations in Preclinical Models

Enzyme Modulation and Inhibition Studies

Research into the phenylacetamide scaffold has revealed a range of interactions with key biological enzymes. These studies, conducted in preclinical models, explore the potential of this chemical class to modulate enzyme activity, offering insights into their mechanisms of action.

N-Acetyltransferase (NAT) Enzyme Activity Inhibition

N-Ethylphenylacetamide (EPA) has been directly studied for its effect on N-acetyltransferase (NAT), a crucial enzyme in the metabolism of arylamine compounds. A study using the human colon tumor cell line (colo 205), which possesses NAT activity, demonstrated that EPA inhibits the N-acetylation of the carcinogen 2-aminofluorene. The research found that EPA exhibited a dose-dependent inhibition of NAT activity in both cytosolic preparations and intact cells nih.gov. This inhibitory effect was observed for up to 48 hours in intact cells, indicating a sustained interaction with the enzyme nih.gov.

Table 1: Effect of this compound (EPA) on NAT Activity in Colo 205 Cells

| Parameter | Observation | Source |

|---|---|---|

| Target Enzyme | N-acetyltransferase (NAT) | nih.gov |

| Test System | Human colon tumor cells (colo 205) | nih.gov |

| Effect | Dose-dependent inhibition of NAT activity | nih.gov |

| Duration | Inhibition observed for up to 48 hours | nih.gov |

Cyclooxygenase (PTGS1/2) Enzyme Interaction Studies

Preclinical research data on the direct interaction of this compound with cyclooxygenase (COX-1/PTGS1 and COX-2/PTGS2) enzymes are not available in the reviewed scientific literature. Studies on other, structurally distinct compounds have explored COX inhibition, but these findings are not applicable to the this compound scaffold nih.govnih.govrsc.orgmdpi.com.

Anti-Inflammatory Enzyme Pathway Modulation

While a related compound, N-(2-hydroxy phenyl) acetamide (B32628), has been shown to possess anti-inflammatory properties by reducing pro-inflammatory cytokines like IL-1 beta and TNF-alpha in animal models, specific studies detailing the modulation of anti-inflammatory enzyme pathways by this compound are not present in the available literature nih.gov.

Antimicrobial Enzyme Target Inhibition (e.g., Sterol 14-demethylase, DNA Gyrase, Fdc1, LasR)

Derivatives of the phenylacetamide scaffold have been investigated for their potential as antimicrobial agents through the inhibition of essential microbial enzymes.

Sterol 14α-demethylase: A molecular docking study was performed on newly synthesized N-phenylacetamide-incorporated 1,2,3-triazoles to understand their binding affinity with the fungal enzyme cytochrome P450 lanosterol 14α-demethylase rsc.org. This enzyme is a key target for antifungal drugs.

DNA Gyrase/ParE: Phenylacetamide derivatives have been identified as putative inhibitors of ParE, a subunit of the bacterial enzyme topoisomerase IV, which is related to DNA gyrase. In a study screening for antibacterial activity, compounds from a phenylacetamide series were found to inhibit the E. coli ParE enzyme with IC50 values as low as 0.27 and 0.28 µg/mL nih.gov. These results suggest that the phenylacetamide scaffold may be a promising starting point for developing inhibitors targeting bacterial DNA topoisomerases nih.gov.

Table 2: Phenylacetamide Derivatives as Inhibitors of E. coli ParE

| Compound Class | Target Enzyme | Target Organism | IC50 Values | Source |

|---|

No preclinical data were found in the reviewed literature regarding the inhibition of Fdc1 or LasR enzymes by this compound or its direct derivatives.

Xanthine Oxidase (XO) Inhibition

Specific studies on the inhibition of Xanthine Oxidase (XO) by this compound are not available in the current literature. However, a study on the related compound N-(2-Hydroxyphenyl) Acetamide demonstrated a dose-dependent inhibition of xanthine oxidase activity readersinsight.net. At a concentration of 300 µg/ml, it showed 21.78% inhibition of the enzyme readersinsight.net.

Kinase Inhibition (e.g., RET Kinase, VEGFR-2)

The phenylacetamide scaffold has been utilized in the design of multikinase inhibitors. A novel series of phenylacetamide derivatives was synthesized and evaluated for this activity, with several compounds showing potent inhibition against multiple receptor tyrosine kinases.

VEGFR-2 (KDR): Certain phenylacetamide derivatives displayed nanomolar IC50 values against KDR, also known as Vascular Endothelial Growth Factor Receptor 2 nih.gov. This kinase is a critical regulator of angiogenesis. The same series of compounds also showed inhibitory activity against other related kinases, including FLT1, FLT3, FLT4, PDGFRα, and PDGFRβ nih.gov.

Other Kinases: Different modifications of the phenylacetamide structure have yielded inhibitors for other kinases. For example, N-benzyl substituted acetamide derivatives have been evaluated as Src kinase inhibitors, and another derivative was identified as an Aurora Kinase B inhibitor chapman.eduresearchgate.net.

Table 3: Kinase Inhibition Profile of Phenylacetamide Derivatives

| Target Kinase | Compound Class | Potency | Source |

|---|---|---|---|

| KDR (VEGFR-2) | Phenylacetamide derivatives | Nanomolar IC50 values | nih.gov |

| FLT1, FLT3, FLT4 | Phenylacetamide derivatives | Nanomolar IC50 values | nih.gov |

There was no specific information found in the reviewed literature regarding the inhibition of RET kinase by this compound.

Receptor Binding and Modulation Studies

Derivatives of N-phenylacetamide have been investigated for their interaction with opioid receptors, with some exhibiting notable selectivity for the kappa-opioid receptor (KOR). Structure-activity relationship (SAR) studies on arylacetamide derivatives have demonstrated that specific structural modifications can confer high affinity and selectivity for the KOR. For instance, the synthesis and evaluation of isothiocyanate-substituted ligands derived from N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide revealed compounds with high affinity for the KOR. acs.orgnih.gov

One such derivative, lacking the previously considered essential 4,5-dichloro substitution, demonstrated high affinity and selectivity for the KOR, with an IC50 value in the nanomolar range. nih.gov These findings indicate that the N-phenylacetamide scaffold is a viable template for developing KOR-selective ligands. The interaction of these ligands with the receptor has been characterized through radioligand displacement assays using guinea pig brain membrane preparations. nih.gov Further research into conformationally restricted naphthalene derivatives of the arylacetamide class has also yielded compounds with high KOR affinity and selectivity. nih.gov For example, an acenaphthene derivative demonstrated a K-opioid receptor affinity (Ki) of 0.37 ± 0.05 nM. nih.gov

Table 1: Kappa-Opioid Receptor Binding Affinity of Selected Arylacetamide Derivatives

| Compound | Receptor Affinity (Ki or IC50) | Selectivity Profile |

|---|---|---|

| N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide derivative | IC50 ≈ 1.4-1.8 nM | More kappa-selective than reference compounds |

| Acenaphthene derivative | Ki = 0.37 ± 0.05 nM | μ/κ = 659, δ/κ = 1562 |

| 4,5-dihydro-3H-naphtho[1,8-bc]thiophene derivative | Ki = 4.65 nM | μ/κ = 109 |

This table presents data on derivatives of the core N-phenylacetamide structure to illustrate the potential for kappa-opioid receptor interaction.

The N-phenylacetamide scaffold has been incorporated into molecules targeting the dopamine D3 receptor (D3R), which is implicated in various neuropsychiatric disorders. A notable example is S33138, or N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro acs.org-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], which has shown a high affinity and preference for the human D3 receptor over the D2 receptor subtypes. nih.gov

In radioligand binding assays, S33138 displayed a pKi value of 8.7 at the human D3 receptor, demonstrating a roughly 25-fold higher affinity compared to its binding at the human D2L and D2S receptors (pKi values of 7.1 and 7.3, respectively). nih.gov This level of selectivity is a key feature, as many antipsychotic agents exhibit similar affinities for both D2 and D3 receptors. nih.gov The binding characteristics of such N-phenylacetamide derivatives are crucial for understanding their potential pharmacological profiles. The selectivity of these compounds is often attributed to their ability to interact with a secondary binding site that is unique to the D3 receptor. mdpi.com

Table 2: Binding Affinities (pKi) of S33138 at Human Dopamine Receptor Subtypes

| Receptor Subtype | pKi Value |

|---|---|

| hD3 | 8.7 |

| hD2L | 7.1 |

| hD2S | 7.3 |

Data for the N-phenylacetamide derivative S33138.

To elucidate the functional activity of N-phenylacetamide derivatives at their target receptors, various pharmacological assays are employed. For D3 receptor ligands like S33138, guanosine-5'-O-(3-[35S]thio)-triphosphate ([(35)S]-GTPγS) filtration assays have been utilized. nih.gov These assays measure the activation of G-protein-coupled receptors. In such assays, S33138 demonstrated potent and competitive antagonist properties at the human D3 receptor, with pKB and pA2 values of 8.9 and 8.7, respectively. nih.gov

Further characterization of the functional selectivity of these compounds has been achieved through antibody capture/scintillation proximity assays (SPAs) that measure Gαi3 recruitment, and through assessments of extracellular-regulated kinase (ERK) phosphorylation. nih.gov Another common technique is the DiscoveRx PathHunter assay, which monitors the interaction of β-arrestin with the G-protein coupled receptor upon ligand binding. nih.gov These assays provide a deeper understanding of the downstream signaling pathways modulated by N-phenylacetamide-based ligands.

Antiproliferative and Cell Cycle Regulation Mechanisms

The inhibition of DNA synthesis is a fundamental strategy in cancer therapy. frontiersin.orgnih.gov Phenylacetate, a related aromatic fatty acid, has been shown to possess anti-proliferative effects on various human cancer cell lines. nih.gov While direct evidence for this compound is limited, derivatives of N-phenylacetamide have been synthesized and evaluated for their potential as anticancer agents, suggesting that this chemical class may interfere with processes like DNA synthesis.

The mechanism of action for many anticancer drugs involves inducing DNA damage or interfering with the enzymes essential for DNA replication, such as topoisomerases and DNA polymerases. frontiersin.orgnih.gov For example, some agents intercalate into the DNA, inhibiting the progression of topoisomerase II and leading to double-strand breaks that halt DNA synthesis. frontiersin.org The potential of N-phenylacetamide derivatives to inhibit DNA synthesis in tumor cells represents an area for further investigation to establish a clear mechanistic link.

Cell-based assays are crucial for determining the growth-inhibitory effects of new chemical entities. Several derivatives of N-phenylacetamide have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and showed potent anticancer activity, particularly against the PC3 prostate carcinoma cell line. nih.gov

The cytotoxic effects of these compounds are typically quantified using assays such as the MTS assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.gov Another study on novel N-phenyl dichloroacetamide derivatives evaluated their cytotoxic activities and found that compounds like N-(3-iodophenyl)-2,2-dichloroacetamide had an IC50 against the A549 cell line as low as 4.76 μM. nih.gov Such assays are fundamental in the preclinical screening of N-phenylacetamide derivatives for their potential as anticancer agents.

Table 3: Growth Inhibitory Activity of N-Phenylacetamide Derivatives in Cancer Cell Lines

| Derivative | Cell Line | Assay | Endpoint | Result |

|---|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamides | PC3 (Prostate Carcinoma) | MTS Assay | Growth Inhibition | Potent Anticancer Activity |

| N-(3-iodophenyl)-2,2-dichloroacetamide | A549 (Lung Carcinoma) | Not Specified | Cytotoxicity | IC50 = 4.76 μM |

Molecular Mechanisms of Action in Cellular Models

Following a comprehensive review of scientific literature, no specific studies detailing the molecular mechanisms of action for this compound in cellular models were identified. Research has been conducted on various derivatives of phenylacetamide, but the direct molecular interactions and signaling pathways affected by this compound have not been elucidated in published preclinical models.

Antimicrobial Efficacy and Mechanisms in Microbial Systems

Antibacterial Activity against Gram-Positive and Gram-Negative Bacteria

There is a lack of specific data in the scientific literature concerning the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. While studies have investigated the antibacterial properties of various N-phenylacetamide derivatives, showing activity against a range of plant and human pathogens, these findings cannot be directly attributed to this compound itself nih.govnih.govirejournals.com. Research on related compounds has identified that the phenylacetamide scaffold can be a promising starting point for the development of new antibacterial agents nih.gov.

Antifungal Activity against Fungal Strains

Specific studies on the antifungal activity of this compound against fungal strains are not available in the current body of scientific literature. Research has been performed on derivatives, such as 2-chloro-N-phenylacetamide, which has demonstrated antifungal and antibiofilm activity against fluconazole-resistant Candida species and strains of Aspergillus flavus scielo.brnih.govnih.govscielo.br. However, the antifungal efficacy of the parent compound, this compound, remains uninvestigated.

Mechanisms of Microbial Growth Inhibition

Detailed mechanistic studies to elucidate how this compound might inhibit microbial growth have not been published. Research into derivatives of phenylacetamide and related compounds suggests various potential mechanisms. For instance, some N-phenylacetamide derivatives containing thiazole (B1198619) moieties have been shown to cause cell membrane rupture in bacteria nih.govnih.gov. Other related compounds, like 2-chloro-N-phenylacetamide, are suggested to inhibit the enzyme dihydrofolate reductase in fungi nih.gov. Phenylacetic acid, a related metabolite, has been shown to disrupt cell membrane integrity, affect metabolism, and inhibit protein synthesis in bacteria nih.govresearchgate.net. However, without direct experimental evidence, the specific mechanism for this compound remains unknown.

Immunomodulatory and Anti-inflammatory Properties (In Vitro/Non-Human)

Modulation of Inflammatory Mediators

There is no direct evidence from in vitro or non-human studies detailing the immunomodulatory or anti-inflammatory properties of this compound. Studies on closely related acetamide derivatives have shown potential for anti-inflammatory activity. For example, N-(2-hydroxy phenyl) acetamide was found to reduce the serum levels of pro-inflammatory cytokines IL-1 beta and TNF-alpha in an animal model of arthritis nih.gov. Other acetamide derivatives have been investigated for their ability to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophage cell lines researchgate.netmdpi.com. However, these findings are specific to the tested derivatives and cannot be extrapolated to this compound without dedicated research.

Metabolic Pathways and Biotransformation in Non Human Systems

Identification of Metabolites of N-Ethylphenylacetamide (e.g., from N,N-diethylphenylacetamide)

This compound (EPA) has been identified as a significant metabolite of the insect repellent N,N-diethylphenylacetamide (DEPA) in several non-human species. The metabolic conversion of DEPA proceeds through dealkylation and hydrolysis pathways. Upon administration of DEPA to laboratory animals, EPA is formed and subsequently detected in various tissues and urine.

In studies involving rats, the administration of DEPA resulted in its conversion to this compound (EPA) and phenylacetamide (PA) through dealkylation, followed by hydrolysis to phenylacetic acid (PhAA). open.ac.uknih.gov These compounds have been consistently identified as the primary urinary metabolites. open.ac.uknih.govwashington.edu Gas chromatographic analysis following oral administration of DEPA to rats revealed the presence of both the parent compound (DEPA) and its metabolite EPA in the blood, liver, kidneys, and lungs. mdpi.comresearchgate.net

Similar metabolic pathways have been observed in other species. In rabbits, dermal application of DEPA led to the identification of this compound and conjugated phenylacetic acid in the urine. mdpi.comresearchgate.net Studies on mice and guinea pigs have also confirmed the detection of this compound, phenylacetamide, and phenylacetic acid in urine following cutaneous application of DEPA. washington.edu This consistent pattern of metabolism across different mammalian species highlights the primary biotransformation routes for DEPA, leading to the formation of this compound.

Enzymatic Biotransformation Mechanisms

The biotransformation of this compound and its parent compound, DEPA, involves several key enzymatic reactions, primarily occurring in the liver.

N-Dealkylation: The conversion of N,N-diethylphenylacetamide (DEPA) to this compound is an oxidative N-dealkylation reaction. This process is predominantly catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the endoplasmic reticulum of hepatocytes (liver cells). nih.govwashington.edumdpi.com The mechanism is believed to proceed via a hydrogen atom abstraction from the carbon atom adjacent (alpha) to the amide nitrogen, creating a carbon-centered radical intermediate. open.ac.uk This is followed by hydroxyl group insertion to form an unstable carbinolamide, which then spontaneously breaks down to yield the N-dealkylated product, this compound, and an aldehyde (acetaldehyde in this case). mdpi.com

Hydrolysis: this compound itself can be further metabolized through hydrolysis of the amide bond. This reaction is catalyzed by hydrolytic enzymes, such as amidases (a subclass of hydrolases, EC 3.5), which cleave the carbon-nitrogen bond. byjus.comwikipedia.org This enzymatic hydrolysis results in the formation of phenylacetic acid and ethylamine (B1201723). Phenylacetic acid can then be further conjugated before excretion. mdpi.com

These enzymatic processes—oxidative dealkylation by CYP450s and subsequent hydrolysis by amidases—represent the major pathways for the metabolism of N-substituted phenylacetamides in non-human systems.

In Vitro Metabolic Stability and Metabolite Profiling in Subcellular Fractions

In vitro metabolic stability assays are crucial tools in drug discovery and development for predicting how rapidly a compound will be metabolized in vivo. researchgate.net These assays typically utilize subcellular fractions, such as liver microsomes or S9 fractions, which contain high concentrations of drug-metabolizing enzymes. researchgate.net Liver microsomes are vesicles of the endoplasmic reticulum and are rich in Phase I enzymes like the cytochrome P450 family. researchgate.net

To illustrate the data obtained from such studies, the metabolic stability of N-ethyl pentedrone (B609907) (NEP), another N-alkylated compound, was investigated using rat, mouse, and human liver microsomes. researchgate.net The study determined key pharmacokinetic parameters such as the metabolic half-life (t½) and the intrinsic clearance (Clint), which measures the rate of metabolism by a given amount of enzyme. researchgate.net The major metabolic reactions observed were N-dealkylation, beta-ketone reduction, and hydroxylation. researchgate.net

The table below presents the in vitro metabolic stability data for N-ethyl pentedrone (NEP) from rat, mouse, and human liver microsomes, which serves as an example of the parameters typically assessed. It is anticipated that this compound would undergo similar CYP450-catalyzed oxidative metabolism in liver microsomes, primarily yielding hydroxylated metabolites on the phenyl ring and potentially further N-dealkylation products.

Note: The data in the table above is for the analogous compound N-ethyl pentedrone and is presented to illustrate the typical parameters measured in in vitro metabolic stability studies.

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Compound Characterization and Quantification

Chromatography is a fundamental tool for separating N-Ethylphenylacetamide from complex mixtures, enabling its identification and the determination of its concentration.

Gas Chromatography (GC) with Mass Spectrometry (MS) for Metabolite Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound and its metabolites. azolifesciences.comnih.gov In this method, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. azolifesciences.com The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification. azolifesciences.commsu.edu

The high sensitivity and specificity of GC-MS make it particularly suitable for metabolomics studies, enabling the detection and quantification of metabolites in biological fluids at very low concentrations. azolifesciences.com The reliability of GC-MS is enhanced by the availability of extensive spectral libraries for comparison and standardized protocols. azolifesciences.com For analysis, a sample containing this compound is typically dissolved in a high-purity solvent such as methanol (B129727), acetonitrile (B52724), or n-hexane before being injected into the GC-MS system. scharlab.comcmbr-journal.com To improve volatility and thermal stability, a derivatization step is often employed. mdpi.com

Key GC-MS Parameters for this compound Analysis:

| Parameter | Typical Value/Condition |

|---|---|

| Injection Mode | Split or Splitless |

| Column Type | Capillary column (e.g., C18) |

| Carrier Gas | Helium or Nitrogen azolifesciences.com |

| Ionization Energy | 70 eV nih.gov |

| Mass Range (m/z) | 85-500 Da nih.gov |

The mass spectrum of this compound exhibits characteristic peaks corresponding to different fragments of the molecule. The molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight. Common fragmentation patterns for amides involve cleavage adjacent to the carbonyl group and the nitrogen atom. libretexts.org For this compound, significant fragment ions would include those corresponding to the phenylacetyl group and the ethylamine (B1201723) moiety. The base peak in the mass spectrum of N-ethyl-1-phenylcyclohexylamine (a structurally related compound) and its analogs often results from alpha-cleavage. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Key HPLC Parameters for this compound Analysis:

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reverse-phase C18 (e.g., 250 x 4.6 mm, 5-μm particle size) innovationtoimpact.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient innovationtoimpact.orgnih.gov |

| Flow Rate | 1 mL/min innovationtoimpact.org |

| Detection | UV-Vis at a specific wavelength (e.g., 226 nm) innovationtoimpact.org |

The limit of detection (LOD) and limit of quantification (LOQ) are important parameters in HPLC, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. insights.bioresearchgate.net These are determined by analyzing a series of dilute solutions and assessing the signal-to-noise ratio. researchgate.net

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, MS)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. slideshare.netjchps.com In ¹H NMR, the chemical shift, integration, and splitting pattern of the signals reveal the different types of protons and their neighboring environments. slideshare.net For this compound, one would expect to see signals for the aromatic protons, the methylene (B1212753) protons adjacent to the carbonyl group, the methylene protons of the ethyl group, and the methyl protons of the ethyl group. ¹³C NMR, including techniques like DEPT, helps to identify the different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). libretexts.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. savemyexams.com The IR spectrum of this compound would show characteristic absorption bands for the N-H bond (in secondary amides, a single band around 3350-3310 cm⁻¹), the C=O bond of the amide (strong absorption around 1640-1690 cm⁻¹), C-N stretching (around 1250–1020 cm⁻¹ for aliphatic and 1335-1250 cm⁻¹ for aromatic amines), and C-H bonds of the aromatic ring and alkyl chain. savemyexams.comorgchemboulder.com

Mass Spectrometry (MS) : As discussed in the GC-MS section, mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. msu.edu The presence of a nitrogen atom in this compound results in a molecular ion with an odd mass number. msu.edu The fragmentation pattern is crucial for confirming the connectivity of the atoms within the molecule. libretexts.orglibretexts.org

Development of Specialized Assays for Biological Activity Evaluation

To investigate the biological effects of this compound, specialized assays are developed to measure its interaction with specific biological targets.

Radioligand Binding Assay Development

Radioligand binding assays are a sensitive and robust method for studying the interaction of a compound with a target receptor. creative-bioarray.comoncodesign-services.com These assays are considered the gold standard for measuring the affinity of a ligand for its receptor. creative-bioarray.com The development of such an assay for this compound would involve several steps.

There are three main types of radioligand binding experiments:

Saturation Assays : These are used to determine the density of the target receptor (Bmax) and the affinity of the radioligand (Kd). creative-bioarray.comperceptive.com

Competition Assays : These assays measure the ability of an unlabeled compound, such as this compound, to compete with a radioligand for binding to the target receptor. creative-bioarray.comperceptive.com This allows for the determination of the inhibitory constant (Ki) of the test compound. creative-bioarray.comresearchgate.net

Kinetic Assays : These experiments determine the rates of association (kon) and dissociation (koff) of the radioligand with the receptor. perceptive.comgiffordbioscience.com

To develop a radioligand binding assay, one needs a radiolabeled ligand (often labeled with ³H or ¹²⁵I), membrane preparations from cells or tissues expressing the target receptor, a suitable binding buffer, and a filtration system to separate the bound and free radioligand. oncodesign-services.com The amount of bound radioactivity is then measured using a scintillation counter. oncodesign-services.com

Enzyme Activity Assays and Kinetics

If this compound is hypothesized to interact with an enzyme, enzyme activity assays are employed to measure its effect on the enzyme's catalytic rate. These assays typically monitor the consumption of a substrate or the formation of a product over time, often using spectrophotometric methods. sigmaaldrich.comathenaes.com

Green Analytical Chemistry Principles in Method Development

The development of analytical methodologies for the research and quantification of chemical compounds is increasingly guided by the principles of Green Analytical Chemistry (GAC). This approach seeks to minimize the environmental impact of analytical processes while maintaining high standards of accuracy and reliability. GAC encourages the reduction or elimination of hazardous substances, decreases energy consumption, and promotes the generation of less waste. researchgate.netgla.ac.uk For a compound such as this compound, likely analyzed in forensic or pharmaceutical contexts, integrating GAC principles involves re-evaluating traditional sample preparation and chromatographic techniques in favor of more sustainable alternatives. restek.comnih.gov

The core tenets of GAC involve a holistic view of the entire analytical workflow, from sample collection to final determination. nih.gov Key strategies include the miniaturization of procedures, automation, the use of safer solvents and reagents, and the development of direct analytical techniques that require minimal sample pre-treatment. gla.ac.ukunodc.org The application of these principles is not only environmentally responsible but often leads to more efficient, faster, and more cost-effective methods. shimadzu.com

Greening Sample Preparation: From LLE to Microextraction

Sample preparation is frequently the most resource-intensive step in an analytical procedure, often consuming large volumes of hazardous organic solvents and generating significant waste. unodc.org Traditional methods like liquid-liquid extraction (LLE) are effective but are prime targets for green innovation. For the analysis of novel psychoactive substances (NPS) or related compounds in complex matrices like wastewater or biological fluids, greener sample preparation techniques have been successfully developed and validated. researchgate.netmdpi.com

One prominent green alternative is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Originally developed for pesticide analysis in food, its application has expanded to various analytes and matrices, including industrial wastewater. researchgate.netlibretexts.org The QuEChERS process involves an initial extraction and partitioning step using a smaller volume of solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. libretexts.orgnih.gov This significantly reduces solvent consumption compared to conventional methods. Research on applying a modified QuEChERS protocol for the determination of various micropollutants in wastewater treatment plant sludge has demonstrated its effectiveness. nih.gov

The following table, adapted from research on pesticide analysis in complex matrices, illustrates the performance of a QuEChERS-based method, which could be conceptually applied to the extraction of this compound from similar sample types.

Table 1: Example Performance of a Green Sample Preparation (QuEChERS) Method for Analyte Recovery in Wastewater

This table showcases recovery data for the fungicide captan (B1668291) from wastewater using a modified QuEChERS method with various d-SPE sorbents. It demonstrates the high efficiency of green sample preparation techniques. Data adapted from researchgate.net.

| d-SPE Sorbent | Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |

|---|---|---|---|

| ZrO₂ | Captan | 98 | 8 |

| Florisil® | Captan | 96 | 9 |

| C18 | Captan | 88 | 10 |

| PSA (Primary Secondary Amine) | Captan | 85 | 11 |

Another powerful green sample preparation technique is Solid-Phase Microextraction (SPME) . SPME is a solvent-free method where a fused-silica fiber coated with a suitable stationary phase is exposed directly to a sample or its headspace. unodc.org Analytes partition from the sample matrix onto the fiber, which is then transferred to the injector of a chromatograph for desorption and analysis. jptcp.com This approach eliminates the need for extraction solvents entirely and is well-suited for the analysis of trace levels of organic compounds, including amphetamine-type stimulants and other drugs of abuse in urine. gla.ac.ukjptcp.com

Greening Separations: The Rise of Supercritical Fluid Chromatography (SFC)

Chromatographic separation is another area where green principles have made a significant impact. While High-Performance Liquid Chromatography (HPLC) is a powerful and ubiquitous technique, it traditionally relies on large volumes of organic solvents like acetonitrile and methanol, which are costly and environmentally burdensome to dispose of. researchgate.netshimadzu.com

Supercritical Fluid Chromatography (SFC) has emerged as a premier green alternative to normal-phase and, in some cases, reversed-phase HPLC. americanpharmaceuticalreview.comdiva-portal.org SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. diva-portal.org CO₂ is an ideal green solvent; it is inexpensive, non-flammable, non-toxic, and readily available. Since it is a gas at ambient temperature and pressure, it can be easily removed from the analyte post-analysis, simplifying sample workup. southampton.ac.uk

The physical properties of supercritical CO₂, such as low viscosity and high diffusivity, allow for faster separations and higher efficiencies compared to HPLC, often reducing analysis times from tens of minutes to just a few minutes. diva-portal.orgsouthampton.ac.uk While organic modifiers like methanol are often added in small quantities to the CO₂ mobile phase to tune solvent strength, the total consumption of organic solvent is drastically reduced—often by more than 80%—compared to an equivalent HPLC method. researchgate.net This technology has been successfully applied to the analysis of a wide range of pharmaceuticals and illicit drugs, demonstrating its suitability for compounds like this compound. researchgate.netwada-ama.org

The following table provides a comparative overview of the typical solvent consumption and analysis times for HPLC versus SFC, illustrating the environmental and efficiency benefits of the latter.

Table 2: Illustrative Comparison of HPLC vs. SFC for Analytical Separations

This table contrasts typical performance characteristics of traditional HPLC with the greener SFC technique, highlighting the significant reduction in organic solvent use and analysis time offered by SFC. Data conceptualized from multiple sources. researchgate.netshimadzu.comsouthampton.ac.uk

| Parameter | Typical HPLC Method | Typical SFC Method | Green Advantage of SFC |

|---|---|---|---|

| Primary Mobile Phase | Acetonitrile/Methanol/Water | Supercritical CO₂ | Reduces hazardous solvent use |

| Typical Flow Rate | 1.0 - 2.0 mL/min | 2.0 - 5.0 mL/min | Higher flow rates possible due to low viscosity |

| Typical Analysis Time | 10 - 30 min | 2 - 10 min | 3 to 5-fold reduction in run time southampton.ac.uk |

| Organic Solvent Consumption (per run) | 10 - 60 mL | 1 - 10 mL | Significant reduction in waste and cost |

| Column Equilibration Time | Longer | Shorter | Increases sample throughput americanpharmaceuticalreview.com |

Future Research Directions and Lead Optimization Strategies

Rational Design of Novel N-Ethylphenylacetamide Analogues with Enhanced Potency and Selectivity

The rational design of new analogues is a cornerstone of medicinal chemistry, aiming to improve the efficacy and selectivity of lead compounds. This strategy relies on understanding the structure-activity relationships (SAR) to make informed modifications to the core this compound scaffold.

One key approach is the modification of the phenyl ring. Research has shown that the introduction of specific substituents can significantly influence biological activity. For instance, in the development of phenylacetamide derivatives with antidepressant potential, it was observed that adding electron-releasing groups like methyl and ethyl at the ortho and para positions of the phenyl ring had a favorable impact on activity. nih.gov Another design strategy involves replacing parts of the molecule with other chemical groups to improve interactions with a biological target. An example includes replacing a pyridine (B92270) ring with a benzene (B151609) ring to enhance π-π stacking interactions with target proteins. nih.gov

Pharmacophore hybridization is another powerful technique. This involves combining the essential structural features (pharmacophores) of different active molecules to create a new hybrid compound with potentially enhanced or synergistic effects. This strategy was successfully employed in designing a series of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids as potent anticonvulsant agents. nih.gov By comparing the newly synthesized compounds with the original template molecules, researchers confirmed that the addition of a 2-nitro-N-phenylacetamid moiety dramatically increased anticonvulsant activity. nih.gov

Furthermore, the introduction of entirely new heterocyclic systems to the N-phenylacetamide core has yielded promising results. A series of novel N-phenylacetamide derivatives incorporating 4-arylthiazole moieties were designed and synthesized, demonstrating significant antibacterial activity. mdpi.com The systematic synthesis and evaluation of these analogues allow for the construction of detailed SAR models, which guide future design iterations toward compounds with optimal potency and selectivity. mdpi.com

Table 1: Examples of Rationally Designed N-Phenylacetamide Analogues and Their Enhanced Activity

| Original Scaffold/Hit | Modification Strategy | Resulting Analogue Class | Observed Enhancement | Reference |

|---|---|---|---|---|

| Phenylacetamide | Substitution on phenyl ring | 2-(1H-Benzimidazol-2-ylsulphanyl)–N-4-ethylphenylacetamide | Significant antidepressant activity compared to unsubstituted analogue | nih.gov |

| Phenoxyphenyl-1,3,4-oxadiazole | Pharmacophore hybridization | Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids | Dramatically increased anticonvulsant activity | nih.gov |

| Amide Scaffold | Introduction of thiazole (B1198619) moiety | N-phenylacetamide derivatives containing 4-arylthiazole | Promising in vitro antibacterial activity | mdpi.com |

Integration of In Silico and Experimental Approaches for Drug Lead Optimization

Lead optimization is a critical phase in drug discovery that refines promising lead compounds into candidates with suitable pharmacological properties. preprints.org This process is significantly accelerated by the integration of computational (in silico) methods with traditional experimental work. preprints.orgbiobide.com This synergistic approach allows for the rapid screening of virtual libraries, prediction of properties, and a deeper understanding of drug-target interactions, thereby guiding synthetic efforts more efficiently. frontiersin.org

The process typically begins after identifying a "hit" or "lead" compound. biobide.com In silico tools play a vital role from the outset. Molecular docking, for example, is a computational technique used to predict how a molecule binds to a protein target. frontiersin.org This helps in prioritizing which analogues to synthesize. For instance, docking studies were used to analyze the interactions between novel pyridine- and thiophene-containing acetamide (B32628) derivatives and antimicrobial target proteins, showing favorable binding energies that correlated with their observed antimicrobial effects. benthamdirect.com